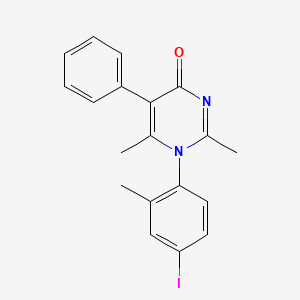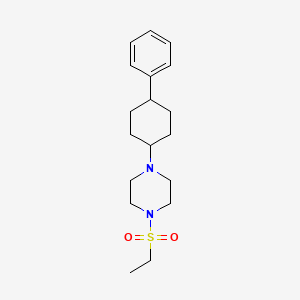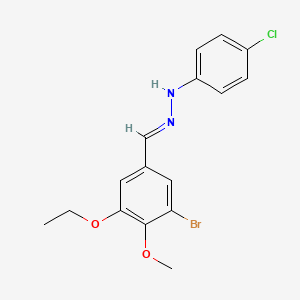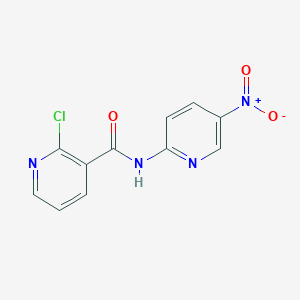
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, methyl groups, and a pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-2-methylbenzaldehyde, acetophenone, and urea.
Condensation Reaction: The first step involves the condensation of 4-iodo-2-methylbenzaldehyde with acetophenone in the presence of a base like sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with urea under acidic conditions to form the pyrimidinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce hydroxyl groups.
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- 1-(4-Chloro-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- 1-(4-Fluoro-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
Comparison
Compared to its analogs with different halogen substituents (bromo, chloro, fluoro), 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can result in distinct chemical and physical properties, making this compound particularly interesting for specific applications.
Properties
CAS No. |
732249-80-8 |
|---|---|
Molecular Formula |
C19H17IN2O |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-(4-iodo-2-methylphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C19H17IN2O/c1-12-11-16(20)9-10-17(12)22-13(2)18(19(23)21-14(22)3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI Key |
SPDNGCPBJSNDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)


![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
![4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10892344.png)

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)
![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)

![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
